molecular formula C57H45EuN3O6 B15339586 Europium(III) tris(1,3-diphenyl-1,3-propanedionato) mono(5-amino-1,10-phenanthroline)

Europium(III) tris(1,3-diphenyl-1,3-propanedionato) mono(5-amino-1,10-phenanthroline)

Cat. No.: B15339586
M. Wt: 1019.9 g/mol
InChI Key: SYNSZIOJZPYTHZ-UWZOBLFSSA-N
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Description

Europium(III) tris(1,3-diphenyl-1,3-propanedionato) mono(5-amino-1,10-phenanthroline) is a complex compound known for its light-emitting properties. It is often used in various scientific and industrial applications due to its unique luminescent characteristics. The compound consists of europium(III) ion coordinated with three 1,3-diphenyl-1,3-propanedionato ligands and one 5-amino-1,10-phenanthroline ligand.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Europium(III) tris(1,3-diphenyl-1,3-propanedionato) mono(5-amino-1,10-phenanthroline) typically involves the following steps:

    Synthesis of 1,3-diphenyl-1,3-propanedione: This ligand is synthesized through a Claisen condensation reaction between benzaldehyde and acetophenone.

    Preparation of 5-amino-1,10-phenanthroline: This ligand is synthesized through a series of reactions starting from 1,10-phenanthroline.

    Complex Formation: The europium(III) ion is introduced to the ligands in a suitable solvent, such as ethanol, under reflux conditions. .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Europium(III) tris(1,3-diphenyl-1,3-propanedionato) mono(5-amino-1,10-phenanthroline) undergoes various chemical reactions, including:

    Substitution Reactions: The ligands can be substituted with other coordinating molecules under specific conditions.

    Oxidation and Reduction: The europium(III) ion can undergo redox reactions, although these are less common due to the stability of the +3 oxidation state.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include other bidentate or tridentate ligands. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.

    Oxidation and Reduction: Strong oxidizing or reducing agents are required to change the oxidation state of europium.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For substitution reactions, the products are usually new europium complexes with different ligands.

Scientific Research Applications

Europium(III) tris(1,3-diphenyl-1,3-propanedionato) mono(5-amino-1,10-phenanthroline) has several scientific research applications:

Mechanism of Action

The luminescent properties of Europium(III) tris(1,3-diphenyl-1,3-propanedionato) mono(5-amino-1,10-phenanthroline) are due to the electronic transitions within the europium ion. When the compound absorbs light, electrons are excited to higher energy levels. As the electrons return to their ground state, they emit light, resulting in luminescence. The specific ligands in the compound help to stabilize the europium ion and enhance its luminescent properties .

Comparison with Similar Compounds

Similar Compounds

    Europium(III) tris(1,3-diphenyl-1,3-propanedionato) mono(1,10-phenanthroline): Similar structure but without the amino group on the phenanthroline ligand.

    Europium(III) tris(1,3-diphenyl-1,3-propanedionato) mono(4-methyl-1,10-phenanthroline): Similar structure with a methyl group on the phenanthroline ligand.

Uniqueness

The presence of the 5-amino group in Europium(III) tris(1,3-diphenyl-1,3-propanedionato) mono(5-amino-1,10-phenanthroline) enhances its ability to form hydrogen bonds and interact with other molecules, making it more versatile in various applications compared to its analogs .

Properties

Molecular Formula

C57H45EuN3O6

Molecular Weight

1019.9 g/mol

IUPAC Name

europium;(Z)-3-hydroxy-1,3-diphenylprop-2-en-1-one;(E)-3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthrolin-5-amine

InChI

InChI=1S/3C15H12O2.C12H9N3.Eu/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12;/h3*1-11,16H;1-7H,13H2;/b2*14-11+;14-11-;;

InChI Key

SYNSZIOJZPYTHZ-UWZOBLFSSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/O.C1=CC2=CC(=C3C(=C2N=C1)N=CC=C3)N.[Eu]

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N.[Eu]

Origin of Product

United States

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